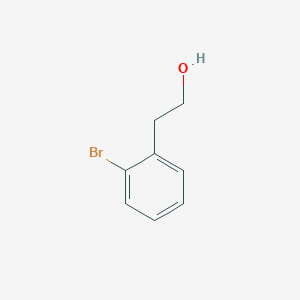

2-(2-Bromophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLOWZRDUHSVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370115 | |

| Record name | 2-(2-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-16-4 | |

| Record name | 2-Bromobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromophenyl)ethanol (CAS Number: 1074-16-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-(2-Bromophenyl)ethanol, a key intermediate in pharmaceutical and chemical synthesis.

Physicochemical Properties

This compound is a clear, slightly yellow liquid at room temperature. Its fundamental physicochemical properties are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Reference(s) |

| CAS Number | 1074-16-4 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][3] |

| Molecular Weight | 201.06 g/mol | [1][3] |

| Appearance | Clear slightly yellow liquid | [3] |

| Boiling Point | 97 °C at 0.7 mmHg | [1] |

| Density | 1.483 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.577 | [1] |

| Solubility | Soluble in DMSO and Ethyl Acetate (B1210297). | [3] |

| Flash Point | >230°F (>110°C) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Aromatic Protons | 7.10 - 7.60 | m | - | Ar-H |

| Methylene Protons | 3.95 | t | 6.5 | -CH₂-OH |

| Methylene Protons | 3.10 | t | 6.5 | Ar-CH₂- |

| Hydroxyl Proton | 1.95 | s | - | -OH |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Aromatic Carbon | 138.8 | C-Br |

| Aromatic Carbons | 132.8, 131.3, 128.4, 127.6 | Ar-CH |

| Aromatic Carbon | 123.0 | Ar-C |

| Methylene Carbon | 61.9 | -CH₂-OH |

| Methylene Carbon | 40.5 | Ar-CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3350 (broad) | O-H stretch (alcohol) |

| 3060, 3010 | C-H stretch (aromatic) |

| 2940, 2870 | C-H stretch (aliphatic) |

| 1590, 1470, 1440 | C=C stretch (aromatic) |

| 1040 | C-O stretch (primary alcohol) |

| 750 | C-Br stretch |

Synthesis and Purification

Experimental Protocol: Synthesis via Reduction of 2-Bromophenylacetic Acid

This protocol details the synthesis of this compound from 2-bromophenylacetic acid using a borane-dimethyl sulfide (B99878) complex as the reducing agent.

Materials:

-

2-Bromophenylacetic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-dimethyl sulfide complex (10 M solution)

-

2N Hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-bromophenylacetic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (1.5 equivalents) to the cooled solution. Gas evolution will be observed.

-

After the addition is complete and gas evolution has ceased, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of 2N hydrochloric acid.

-

Add water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

The crude this compound can be purified by flash column chromatography.

Materials:

-

Silica (B1680970) gel (60-120 mesh)

-

Ethyl acetate

-

Crude this compound

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of its hydroxyl and bromo functional groups. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The bromo substituent on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities.

While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motif is relevant in medicinal chemistry. For instance, the related compound, 2-(4-bromophenyl)ethanol, is a known intermediate in the synthesis of various pharmaceutical agents. The 2-bromophenylethanol core can be considered a key pharmacophore for certain biological targets, and its derivatives are of interest in the development of new therapeutics, particularly for central nervous system (CNS) disorders.

Below is a representative reaction workflow illustrating the utility of this compound in the synthesis of a more complex molecule, a common strategy in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Logical Relationships in Synthesis and Analysis

The successful synthesis and application of this compound rely on a logical workflow encompassing reaction, purification, and characterization.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromophenethyl alcohol (CAS No: 1074-16-4). The information is compiled and presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and generalized experimental protocols are provided for context.

Core Physical and Chemical Properties

2-Bromophenethyl alcohol is a derivative of phenethyl alcohol and serves as a valuable building block in organic synthesis. Its physical characteristics are critical for its handling, reaction setup, and purification. The key physical properties are detailed below.

| Property | Value | Notes |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [1][5] |

| Density | 1.483 g/mL at 25 °C | [5] |

| Boiling Point | 97 °C at 0.7 mmHg | [5] |

| 132 °C at 7.5 mmHg | [1] | |

| 107-110 °C at 1 mmHg | ||

| 135-137 °C at 12 mmHg | [2] | |

| Refractive Index (n20/D) | 1.577 | [5] |

| Solubility | Soluble in DMSO and Ethyl Acetate | [5] |

| Vapor Pressure | 0.0036 mmHg at 25°C | [5] |

| pKa | 14.70 ± 0.10 (Predicted) | [5] |

| Flash Point | >230°F (>110 °C) | [5][6] |

Experimental Protocols

The data presented in this guide are primarily derived from literature values as indicated by suppliers.[5] While specific, detailed protocols from the original sources are not publicly available, the following outlines standard methodologies used to determine such physical properties for a liquid compound.

1. Determination of Boiling Point: The boiling point is typically determined at reduced pressure (vacuum distillation) to prevent decomposition of the compound.

-

Apparatus: A distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A vacuum pump and a manometer are required to control and measure the pressure.

-

Methodology:

-

The liquid sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled and sealed.

-

The system is evacuated to the desired pressure (e.g., 0.7 mmHg).

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and the vapor condensate is in equilibrium, as indicated by a stable temperature reading on the thermometer.

-

2. Measurement of Density: Density is typically measured using a pycnometer or a digital density meter at a specified temperature.

-

Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance. A temperature-controlled water bath is used to maintain 25 °C.

-

Methodology:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and placed in the water bath to reach thermal equilibrium (25 °C).

-

The pycnometer is topped off to its calibrated volume and any excess liquid is carefully removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3. Measurement of Refractive Index: The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.

-

Apparatus: An Abbe refractometer. A sodium D-line light source is standard.

-

Methodology:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to equilibrate to 20 °C.

-

The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

Visualized Workflow

The following diagram illustrates a generalized experimental workflow for the physical characterization of a liquid chemical sample like 2-Bromophenethyl alcohol.

References

- 1. 2-(2-Bromophenyl)ethyl Alcohol | 1074-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2-Bromophenethyl alcohol,1074-16-4 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]

- 3. 2-(2-Bromophenyl)ethan-1-ol | C8H9BrO | CID 2734089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Bromophenyl)ethanol | 1074-16-4 | FB19294 | Biosynth [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(2-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 2-(2-Bromophenyl)ethanol, a chemical compound relevant in various research and development applications, particularly in the synthesis of pharmaceutical intermediates.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Chemical Formula | C8H9BrO[1][2][3][4] |

| Molecular Weight | 201.06 g/mol [1][2][3] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical entity, its empirical formula, and its calculated molecular weight.

Figure 1: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to the Solubility of 2-(2-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2-Bromophenyl)ethanol in organic solvents. Given the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, predicted solubility trends, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a critical physicochemical property that influences its behavior in various applications, including chemical reactions, purifications, and pharmaceutical formulations. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a larger, non-polar bromophenyl group. This amphiphilic nature dictates its solubility across a range of organic solvents.

Qualitative and Predicted Solubility

Direct quantitative solubility data for this compound is not widely available in scientific literature. However, based on its chemical structure and some available information, a qualitative assessment of its solubility can be made.

Known Solvents:

-

Dimethyl Sulfoxide (DMSO): this compound is known to be soluble in DMSO.[1]

-

Ethyl Acetate (B1210297): Solubility in ethyl acetate has also been reported.[1]

Predicted Solubility Trends:

The solubility of this compound in other common organic solvents can be predicted based on its structure:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can participate in hydrogen bonding with these solvents, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF)): The polarity of these solvents should allow for favorable dipole-dipole interactions with the polar functional groups of this compound, leading to good solubility.

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity mismatch between the polar hydroxyl group and these non-polar solvents, this compound is expected to have limited solubility in such solvents. The presence of the benzene (B151609) ring may provide some affinity for aromatic solvents like toluene.

A summary of the physical and known solubility properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | Clear, slightly yellow liquid |

| Density | 1.483 g/mL at 25 °C |

| Boiling Point | 97 °C at 0.7 mmHg |

| Qualitative Solubility | Soluble in DMSO and Ethyl Acetate[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a widely recognized and reliable technique.[2] The following protocol outlines the steps to determine the equilibrium solubility of this compound in a specific organic solvent.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with sealed caps (B75204) (e.g., screw-cap vials with PTFE liners)

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

The workflow for this experimental procedure is illustrated in the diagram below.

Caption: Workflow for experimental solubility determination.

Synthesis of this compound

For researchers who may need to synthesize this compound, a common laboratory-scale preparation method involves the reduction of 2-bromophenylacetic acid. A summary of a typical synthesis workflow is provided below.

Caption: A typical laboratory synthesis workflow.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility. These models, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict physicochemical properties. While a detailed analysis of predictive modeling is beyond the scope of this guide, researchers can utilize various software packages and online tools that implement algorithms such as machine learning to estimate the solubility of organic compounds.[3][4][5] These predictions can be a valuable starting point for solvent screening and experimental design.

Conclusion

This technical guide has provided a summary of the available and predicted solubility of this compound in organic solvents. While quantitative data is sparse, the provided information on its physicochemical properties, along with a detailed experimental protocol for solubility determination, offers a solid foundation for researchers. The inclusion of a synthesis workflow further supports laboratory activities involving this compound. For precise solubility values in specific solvent systems, it is highly recommended that researchers perform experimental determinations as outlined in this guide.

References

In-Depth Structural and Conformational Analysis of 2-(2-Bromophenyl)ethanol: A Technical Guide

This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-(2-Bromophenyl)ethanol, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's three-dimensional structure, conformational preferences, and the methodologies used for its characterization. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide leverages data from analogous compounds, spectroscopic techniques, and computational modeling to present a thorough structural elucidation.

Molecular Structure and Physicochemical Properties

This compound is a derivative of phenylethanol with a bromine atom at the ortho position of the phenyl ring. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol [1] |

| CAS Number | 1074-16-4[1] |

| Appearance | Clear, slightly yellow liquid[2] |

| Density | 1.483 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.577[2] |

| Boiling Point | 97 °C at 0.7 mmHg[2] |

| Synonyms | 2-Bromophenethyl alcohol, o-Bromophenethyl alcohol[1] |

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the Cα-Cβ bond (linking the phenyl ring and the ethyl group) and the Cβ-Cγ bond (within the ethanol (B145695) side chain). This rotation gives rise to several possible conformers, with the most stable ones being the gauche and anti orientations.

The conformational landscape of the parent molecule, 2-phenylethanol (B73330), has been extensively studied. These studies reveal the presence of both gauche and anti conformers, with the gauche conformer being stabilized by an intramolecular O-H···π hydrogen bond between the hydroxyl group and the phenyl ring's π-electron system. For this compound, the presence of the bulky and electronegative bromine atom at the ortho position is expected to significantly influence the conformational equilibrium through steric hindrance and electronic effects.

Torsional Angles

The key dihedral angles determining the conformation are:

-

τ1 (C1-C2-Cα-Cβ): Defines the orientation of the ethyl group relative to the phenyl ring.

-

τ2 (C2-Cα-Cβ-O): Defines the orientation of the hydroxyl group relative to the phenyl ring.

Based on studies of similar molecules, it is hypothesized that the gauche conformer, with τ2 around ±60°, will be a significant contributor to the conformational equilibrium in solution, potentially stabilized by an intramolecular hydrogen bond. The anti conformer, with τ2 around 180°, is also expected to be present. The ortho-bromo substituent will likely introduce a higher energy barrier for the rotation around the Cα-Cβ bond compared to unsubstituted 2-phenylethanol.

Experimental and Computational Methodologies

A combination of spectroscopic and computational methods is essential for a thorough conformational analysis of this compound.

Synthesis and Purification

A common synthetic route to this compound involves the reduction of 2-bromophenylacetic acid.

Protocol:

-

Dissolve 2-bromophenylacetic acid in an appropriate solvent (e.g., tetrahydrofuran).

-

Slowly add a reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) at a controlled temperature (e.g., 0 °C).

-

After the reaction is complete, quench the reaction with an acid (e.g., hydrochloric acid).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the final product.

-

Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC).[2]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution.

¹H NMR Spectroscopy: The vicinal coupling constants (³J) between the protons on the Cα and Cβ atoms are particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling patterns, the relative populations of the gauche and anti conformers can be estimated.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY, can provide information about through-space proximity between protons. For this compound, observing an NOE between the hydroxyl proton and the aromatic protons would provide strong evidence for the presence of a folded, gauche-like conformation.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly Cα and Cβ, can also be sensitive to the conformational state of the molecule.

Expected ¹H and ¹³C NMR Data:

| Nucleus | Expected Chemical Shift (ppm, in CDCl₃) | Notes |

| ¹H | ||

| Ar-H | 7.0 - 7.6 | Complex multiplet pattern due to ortho-substitution. |

| -CH₂-O | ~3.9 | Triplet or more complex multiplet depending on conformational averaging. |

| Ar-CH₂- | ~3.0 | Triplet or more complex multiplet. |

| -OH | Variable | Broad singlet, position is concentration and solvent dependent. |

| ¹³C | ||

| Ar-C | 120 - 140 | Six distinct signals expected. |

| -CH₂-O | ~62 | |

| Ar-CH₂- | ~40 |

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable tool for investigating the conformational landscape of molecules.

Protocol:

-

Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (τ1 and τ2) to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point energies, thermal corrections).

-

Relative Energy Calculation: Calculate the relative energies of the conformers to determine their relative populations at a given temperature.

-

Potential Energy Surface Scan: Perform a relaxed scan of the potential energy surface by systematically varying the key dihedral angles to determine the rotational energy barriers between the conformers.

Summary of Structural Data

While a crystal structure is unavailable, analysis of related compounds allows for the estimation of key structural parameters.

| Parameter | Expected Value Range | Basis of Estimation |

| C-Br Bond Length | ~1.90 Å | Typical C(sp²)-Br bond length. |

| C-O Bond Length | ~1.43 Å | Typical C(sp³)-O bond length in alcohols. |

| Cα-Cβ Bond Length | ~1.51 Å | Typical C(sp²)-C(sp³) bond length. |

| Cβ-Cγ Bond Length | ~1.53 Å | Typical C(sp³)-C(sp³) bond length. |

| C-C-O Bond Angle | ~109° | Tetrahedral geometry at the Cβ carbon. |

| C-C-Br Bond Angle | ~120° | Trigonal planar geometry of the aromatic ring. |

| τ2 (gauche) | ~±60° | Based on studies of 2-phenylethanol and other substituted ethanols. |

| τ2 (anti) | ~180° | Based on studies of 2-phenylethanol and other substituted ethanols. |

Conclusion

The structural and conformational analysis of this compound is crucial for understanding its reactivity and interactions in biological systems, which is of high importance for its application in drug development. Although a crystal structure remains elusive, a combination of advanced spectroscopic techniques, particularly NMR, and computational modeling provides a detailed picture of its conformational preferences. The presence of both gauche and anti conformers is expected, with the equilibrium between them being influenced by a delicate balance of steric and electronic effects imparted by the ortho-bromo substituent. This guide provides a framework for the detailed characterization of this important molecule, highlighting the key experimental and theoretical approaches required for a comprehensive structural elucidation.

References

Spectroscopic Profile of 2-(2-Bromophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Bromophenyl)ethanol (CAS No: 1074-16-4), a key intermediate in various synthetic applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, along with a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.55 | d | 8.0 | 1H | Ar-H |

| 7.26 | m | - | 1H | Ar-H |

| 7.09 | m | - | 2H | Ar-H |

| 3.88 | t | 6.6 | 2H | -CH₂-OH |

| 3.03 | t | 6.6 | 2H | Ar-CH₂- |

| 1.53 | s | - | 1H | -OH |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 138.8 | Ar-C (quaternary) |

| 132.8 | Ar-CH |

| 131.0 | Ar-CH |

| 128.3 | Ar-CH |

| 127.5 | Ar-CH |

| 124.5 | Ar-C-Br |

| 62.0 | -CH₂-OH |

| 40.8 | Ar-CH₂- |

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch (alcohol) |

| 3060 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1471 | Strong | C=C stretch (aromatic ring) |

| 1439 | Strong | C=C stretch (aromatic ring) |

| 1040 | Strong | C-O stretch (primary alcohol) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Sample Preparation: Neat (liquid film)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | 15 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 182/184 | 5 | [M - H₂O]⁺ |

| 171/173 | 100 | [M - CH₂OH]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL). The sample is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. A small volume (typically 1 µL) of the solution is injected into the GC, where the compound is vaporized and separated on a capillary column. The eluent from the GC is introduced into the mass spectrometer, which is operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-300 amu.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.

Caption: Workflow of Spectroscopic Analysis.

Caption: Logic of Structural Elucidation.

A Technical Guide to 2-(2-Bromophenyl)ethanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, key chemical properties, and potential applications of 2-(2-Bromophenyl)ethanol, a versatile building block in organic synthesis and drug discovery.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels are generally high, with most suppliers offering grades of 95% or greater. The compound is typically sold in quantities ranging from milligrams to hundreds of grams. For larger quantities, inquiries for custom synthesis or bulk orders are often accommodated.

Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | 99% | - | Refractive index: n20/D 1.577, Boiling point: 97 °C/0.7 mmHg, Density: 1.483 g/mL at 25 °C. |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25g, 100g | Also known as 2-Bromophenethyl Alcohol.[1] |

| Biosynth | - | 2g, 10g, 50g | Stored at 2°C - 8°C.[2] |

| Key Organics | >95% | 1mg, 5mg, 10mg, 100g | Lead time is typically around 20 days.[3] |

| CymitQuimica | Min. 95% | 2g, 10g, 50g, 100g, 250g | Colorless clear liquid.[4] |

| GIHI CHEMICALS | Pharmacy Grade/99.5%, Pharmaceutical Grade/99% | - | A manufactory with over 7 years of experience.[5] |

| Fisher Scientific | 98.0+% | - | Distributed for TCI America.[6] |

| - | min 98% | 100 grams | Storage: Protected from light.[7] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H9BrO | [2][3][4][5][7] |

| Molecular Weight | 201.06 g/mol | [2][4][7] |

| CAS Number | 1074-16-4 | [2][3][5][7] |

| Appearance | Colorless to Almost colorless clear liquid | [1][4] |

| Density | 1.483 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.577 | [5] |

| Boiling Point | 97 °C at 0.7 mmHg | |

| SMILES | OCCc1ccccc1Br | [4] |

| InChI Key | ADLOWZRDUHSVRU-UHFFFAOYSA-N | [4] |

Synthetic Applications in Drug Discovery

This compound serves as a valuable starting material and intermediate in the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both a hydroxyl group and a bromo-substituted aromatic ring provides two reactive sites for diverse chemical transformations.

The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The bromo-substituent on the phenyl ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities and the construction of complex carbon skeletons. These reactions are fundamental in medicinal chemistry for the synthesis of compound libraries for screening and lead optimization.

Experimental Workflow: A Generalized Synthetic Approach

The following diagram illustrates a generalized workflow for the utilization of this compound in a synthetic chemistry setting. This workflow is representative of how a researcher might proceed from procurement to the synthesis of a target molecule.

Caption: A generalized workflow for utilizing this compound in a research setting.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. For specific synthetic protocols and applications, researchers are encouraged to consult relevant scientific literature and chemical databases.

References

- 1. 2-(2-Bromophenyl)ethyl Alcohol | 1074-16-4 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | 1074-16-4 | FB19294 | Biosynth [biosynth.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. 2-(2-Bromophenyl)ethyl Alcohol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. calpaclab.com [calpaclab.com]

Safety and Handling of 2-(2-Bromophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(2-Bromophenyl)ethanol (CAS No: 1074-16-4). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | Colorless Clear Liquid |

| Density | 1.483 g/mL at 25 °C[1] |

| Boiling Point | 97 °C at 0.7 mmHg[1] |

| Flash Point | 110 °C |

| Refractive Index | 1.577 (lit.)[1] |

| Solubility | Not available |

Toxicological Information

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Use only in a well-ventilated area.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Keep away from sources of ignition.[2]

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container.[2]

-

Keep in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

First-Aid Measures

In case of exposure, follow these first-aid measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor if you feel unwell. |

Accidental Release Measures

In the event of a spill, follow the established laboratory protocol for chemical spills.

Personal Precautions:

-

Wear appropriate personal protective equipment (PPE).

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

Environmental Precautions:

-

Prevent the chemical from entering drains, sewers, or waterways.

Methods for Cleaning Up:

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Below is a logical workflow for handling a chemical spill of this compound.

References

Synthesis of 2-(2-Bromophenyl)ethanol from 2-Bromophenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromophenyl)ethanol from 2-bromophenylacetic acid, a key transformation in the preparation of various pharmaceutical intermediates. Two primary reductive methodologies are presented and compared: the use of borane-dimethyl sulfide (B99878) complex and reduction with lithium aluminum hydride. This document offers detailed experimental protocols, quantitative data, and mechanistic diagrams to assist researchers in selecting and implementing the most suitable synthesis route for their specific needs.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its synthesis from the readily available 2-bromophenylacetic acid is a critical step that requires an efficient and high-yielding reductive process. The choice of reducing agent is paramount and is dictated by factors such as functional group tolerance, reaction conditions, and safety considerations. This guide focuses on two robust methods for this conversion, providing the necessary technical details for successful laboratory execution.

Comparative Analysis of Synthesis Routes

The reduction of a carboxylic acid to a primary alcohol can be achieved through several methods. This guide details the two most effective and commonly employed routes for the synthesis of this compound from 2-bromophenylacetic acid.

| Parameter | Borane-Dimethyl Sulfide Reduction | Lithium Aluminum Hydride Reduction |

| Reaction Yield | High (exact % not stated, product is single peak by HPLC)[1] | High (estimated >90%) |

| Reaction Time | Overnight (approx. 12-16 hours)[1] | 4-6 hours |

| Reaction Temperature | 0 °C to 25 °C[1] | 0 °C to reflux |

| Reagent Handling | Air and moisture sensitive; pungent odor | Pyrophoric; reacts violently with water |

| Workup | Acidic quench and extraction[1] | Careful quenching with water and base, or acid[2][3] |

| Selectivity | Generally good for carboxylic acids | Highly reactive, reduces many functional groups[4] |

Experimental Protocols

Route 1: Reduction with Borane-Dimethyl Sulfide (BMS)

This method utilizes the borane-dimethyl sulfide complex, a stable and commercially available source of borane (B79455), to selectively reduce the carboxylic acid.

Methodology:

-

In a fume hood, dissolve 2-bromophenylacetic acid (34.7 g, 161 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Slowly add borane-dimethyl sulfide complex (1.5 equivalents, 24 mL of a 10 M solution) to the stirred solution. Vigorous gas evolution (hydrogen) will be observed.[1]

-

After the gas evolution ceases, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C).

-

Stir the reaction mixture overnight.[1]

-

Cool the mixture back to 0 °C in an ice bath and carefully quench the reaction by the slow addition of 2N hydrochloric acid (150 mL).[1]

-

Add water (200 mL) and stir the mixture for 30 minutes.[1]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (250 mL).[1]

-

Wash the organic layer sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

Route 2: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a powerful reducing agent capable of converting carboxylic acids to primary alcohols with high efficiency.[4] Due to its reactivity, careful handling under anhydrous conditions is essential.

Methodology:

-

In a fume hood, equip a dry three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Charge the flask with a suspension of lithium aluminum hydride (approximately 1.5 to 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-bromophenylacetic acid in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the 2-bromophenylacetic acid solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.[5]

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours, or gently reflux for 2-4 hours to ensure complete reaction.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH. A common and safe procedure (Fieser workup) is the sequential, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous sodium hydroxide

-

'3x' mL of water, where 'x' is the mass of LAH in grams used.[3]

-

-

Stir the resulting granular precipitate for 30 minutes, then filter the mixture.

-

Wash the filter cake thoroughly with diethyl ether or THF.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Reaction Workflows and Mechanisms

To visualize the experimental processes and the underlying chemical transformations, the following diagrams are provided.

The mechanisms for these reductions, while both resulting in the same product, proceed through different intermediates.

Conclusion

Both the borane-dimethyl sulfide and lithium aluminum hydride reduction methods are effective for the synthesis of this compound from 2-bromophenylacetic acid. The choice between the two will depend on the specific requirements of the synthesis, including scale, available equipment, and safety protocols. The borane route offers milder conditions and a simpler workup, while the LAH route is faster and utilizes a more powerful, albeit more hazardous, reducing agent. The detailed protocols and comparative data provided in this guide should enable researchers to make an informed decision and successfully implement this key synthetic transformation.

References

An In-depth Technical Guide to 2-Bromophenethyl Alcohol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromophenethyl alcohol, a halogenated derivative of phenethyl alcohol, has served as a valuable building block in organic synthesis. This document provides a comprehensive overview of its discovery, historical context, and key physicochemical properties. It details established synthetic methodologies, including the reduction of 2-bromophenylacetic acid and 2-bromoacetophenone (B140003), complete with experimental protocols. While its primary utility has been in chemical synthesis, this guide also explores the limited available information on its biological context, drawing comparisons to its parent compound, phenethyl alcohol. All quantitative data is presented in structured tables, and key synthetic workflows are visualized using Graphviz diagrams to facilitate understanding for research and development professionals.

Introduction

2-Bromophenethyl alcohol, systematically named 2-(2-bromophenyl)ethanol, is an aromatic alcohol characterized by a phenethyl group substituted with a bromine atom at the ortho position of the benzene (B151609) ring. Its chemical structure, possessing both a reactive hydroxyl group and a modifiable bromo-aromatic moiety, has made it a versatile intermediate in the synthesis of more complex molecules, including novel phosphine (B1218219) ligands and potential agrochemicals.[1] This guide delves into the historical aspects of its synthesis and characterization, providing a foundational understanding for its application in modern chemical research.

Physicochemical Properties

The fundamental physical and chemical properties of 2-Bromophenethyl alcohol are summarized in the table below, compiled from various chemical data sources.[2][3][4][5][6][7]

| Property | Value | Citations |

| Molecular Formula | C₈H₉BrO | [2][3][7][8] |

| Molecular Weight | 201.06 g/mol | [2][7][8][9] |

| CAS Number | 1074-16-4 | [2][3][7][8] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 97 °C at 0.7 mmHg | [6] |

| Density | 1.483 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.577 | [6] |

| Solubility | Soluble in DMSO and Ethyl Acetate (B1210297) | [5] |

| Synonyms | This compound, o-Bromophenethyl alcohol, Benzeneethanol, 2-bromo- | [3][8] |

Discovery and History of Synthesis

While the precise first synthesis of 2-Bromophenethyl alcohol is not prominently documented in readily available historical records, its structural components and the synthetic chemistry of the early 20th century suggest its likely preparation through established reactions of the era. The synthesis of related brominated aromatic compounds was a subject of interest, and the methods for reducing carboxylic acids and ketones were well-underway in development.

Two primary historical and contemporary routes for the synthesis of 2-Bromophenethyl alcohol have been identified through the chemical literature:

-

Reduction of 2-Bromophenylacetic Acid: This is a common and effective method for preparing 2-Bromophenethyl alcohol. Historical methods for the reduction of carboxylic acids have evolved, but modern protocols often employ borane (B79455) complexes for their efficiency and selectivity.

-

Reduction of 2-Bromoacetophenone: The reduction of a ketone to a primary alcohol is a fundamental transformation in organic chemistry. This method provides an alternative pathway to 2-Bromophenethyl alcohol from a different starting material.

The following sections provide detailed experimental protocols for these key synthetic transformations.

Experimental Protocols

Synthesis of 2-Bromophenethyl alcohol via Reduction of 2-Bromophenylacetic Acid

This protocol is based on a modern, widely used method employing a borane-dimethyl sulfide (B99878) complex as the reducing agent.[5]

Materials:

-

2-Bromophenylacetic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-dimethyl sulfide (BMS) complex (10 M solution)

-

2 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-bromophenylacetic acid (e.g., 34.7 g, 161 mmol) in anhydrous THF (200 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-dimethyl sulfide complex (e.g., 1.5 equivalents, 24 mL of a 10 M solution) to the stirred solution. Gas evolution will be observed.

-

After the addition is complete and gas evolution has ceased, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Cool the reaction mixture back to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of 2 N HCl (150 mL).

-

Add water (200 mL) and stir the mixture for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (250 mL).

-

Wash the organic layer sequentially with water (2 x 150 mL), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Bromophenethyl alcohol.

-

The product can be further purified by distillation under reduced pressure.

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of 2-Bromophenethyl alcohol via reduction of 2-bromophenylacetic acid.

Synthesis of 2-Bromophenethyl alcohol via Reduction of 2-Bromoacetophenone

This protocol describes a standard laboratory procedure for the reduction of an α-haloketone using sodium borohydride (B1222165).[10]

Materials:

-

2-Bromoacetophenone

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirring bar, dissolve 2-bromoacetophenone (e.g., 1.99 g, 10 mmol) in methanol (30 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (e.g., 0.42 g, 11 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

-

Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic (pH ~2-3) and gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic extracts and wash with water (25 mL) followed by brine (25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-bromo-1-phenylethanol.

-

The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Diagram of the Synthetic Pathway:

Caption: Reduction of 2-bromoacetophenone to 2-bromophenethyl alcohol.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research specifically detailing the biological activity of 2-Bromophenethyl alcohol or its involvement in any signaling pathways. However, the biological effects of its parent compound, phenethyl alcohol, are well-documented. Phenethyl alcohol exhibits antimicrobial properties and is known to affect the cell permeability barrier in bacteria such as Escherichia coli. It is proposed that its primary mechanism of action involves a limited breakdown of the cell membrane, leading to secondary effects on DNA synthesis and other cellular functions.

Given the structural similarity, it is plausible that 2-Bromophenethyl alcohol may exhibit some biological activity, potentially modulated by the presence of the bromine atom. The introduction of a halogen can significantly alter a molecule's lipophilicity, steric profile, and electronic properties, which in turn can influence its interaction with biological targets. Further research is warranted to investigate the potential pharmacological or toxicological profile of 2-Bromophenethyl alcohol and to determine if it interacts with any cellular signaling pathways.

Applications in Research and Development

The primary application of 2-Bromophenethyl alcohol in the scientific literature is as a synthetic intermediate. Its bifunctional nature allows for a range of chemical transformations. For instance, it has been utilized in the preparation of novel P-chirogenic phosphines, which are important ligands in asymmetric catalysis.[1] It has also been used as a test compound in studies evaluating potential insect repellents. The presence of the bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of further molecular complexity. The hydroxyl group can be readily converted to other functional groups or used as a point of attachment for polymer synthesis.

Conclusion

2-Bromophenethyl alcohol is a valuable and versatile chemical intermediate with well-established synthetic routes. While its history of discovery is not clearly defined in the literature, its preparation from common starting materials like 2-bromophenylacetic acid and 2-bromoacetophenone is straightforward using modern chemical techniques. The physicochemical properties of this compound are well-characterized, providing a solid foundation for its use in synthetic applications. A significant gap in the current knowledge base is the lack of information regarding its biological activity and potential interactions with signaling pathways. Future research in this area could uncover novel applications for 2-Bromophenethyl alcohol in the fields of medicinal chemistry and drug development, building upon the known biological effects of its parent compound, phenethyl alcohol. This guide provides a comprehensive summary of the current state of knowledge, highlighting both the established utility and the unexplored potential of this compound for the scientific community.

References

- 1. cenmed.com [cenmed.com]

- 2. 2-Bromophenethyl alcohol,1074-16-4 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]

- 3. 2-(2-Bromophenyl)ethan-1-ol | C8H9BrO | CID 2734089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-ブロモフェネチルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 1074-16-4 | FB19294 | Biosynth [biosynth.com]

- 10. benchchem.com [benchchem.com]

chemical reactivity profile of the benzylic alcohol group

An In-depth Technical Guide to the Chemical Reactivity Profile of the Benzylic Alcohol Group

Introduction

Benzylic alcohols, characterized by a hydroxyl group attached to a carbon atom that is directly bonded to an aromatic ring (a benzylic carbon), exhibit a unique and versatile chemical reactivity profile. This reactivity is primarily governed by the proximity of the aromatic ring, which can stabilize intermediates such as carbocations, radicals, and anions through resonance. This stabilization significantly influences the rates and pathways of various transformations, making benzylic alcohols crucial intermediates in organic synthesis, drug discovery, and materials science. This guide provides a comprehensive overview of the core reactions of the benzylic alcohol group, including oxidation, reduction, substitution, and elimination, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Oxidation Reactions

The oxidation of benzylic alcohols is a fundamental transformation that typically yields benzaldehydes (from primary alcohols) or ketones (from secondary alcohols). Due to the stability of the benzylic position, these reactions are often efficient and selective. However, over-oxidation of primary benzylic alcohols to carboxylic acids can occur with strong oxidizing agents.[1][2] A variety of modern methods, including green photochemical protocols, have been developed to achieve high selectivity.[3][4]

Key Transformation Pathways:

-

Primary Alcohols → Aldehydes: Requires mild, selective oxidizing agents to prevent over-oxidation.

-

Secondary Alcohols → Ketones: A generally high-yielding and straightforward transformation.

-

Primary Alcohols → Carboxylic Acids: Occurs with strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇.[1][2]

Data Presentation: Oxidation of Benzylic Alcohols

| Substrate (Alcohol) | Catalyst/Reagent | Oxidant | Conditions | Product | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | Eosin Y | O₂ (1 atm) | Blue LED, CH₃CN, rt, 10h | Benzaldehyde | 91 | [3] |

| 1-Phenylethanol | Eosin Y | O₂ (1 atm) | Blue LED, CH₃CN, rt, 10h | Acetophenone | 93 | [3] |

| Benzyl alcohol | Thioxanthenone | Air | CFL lamp, CH₃CN, rt, 24h | Benzaldehyde | 91 | [4] |

| 1-Phenylethanol | Thioxanthenone | Air | Sunlight, CH₃CN, 48h | Acetophenone | 90 | [4] |

| Benzyl alcohol | Pd-pol catalyst | Air (1 atm) | K₂CO₃, Water, 100°C, 6h | Benzaldehyde | >99 | [5] |

| Benzyl alcohol | N-Chlorosuccinimide | - | H₂SO₄, aq. Acetic Acid | Benzaldehyde | - |

Experimental Protocol: Photochemical Oxidation using Eosin Y

This protocol is adapted from He et al., 2023.[3]

-

Reaction Setup: A solution of benzyl alcohol (0.25 mmol, 1.0 equiv) in acetonitrile (B52724) (2.0 mL) is prepared in a 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Catalyst Addition: Eosin Y (1 mol %) is added to the solution.

-

Atmosphere Control: The tube is sealed, evacuated, and back-filled with an oxygen balloon (1 atm).

-

Initiation: The reaction mixture is stirred vigorously and irradiated with a blue LED strip (3 W) at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion (typically 10 hours), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to yield the pure benzaldehyde.

Visualization: Mechanism of Photocatalytic Oxidation

Reduction Reactions

Benzylic alcohols can be reduced to their corresponding hydrocarbons, effectively removing the hydroxyl group. This deoxygenation is often achieved under conditions that can form and then reduce a stable benzylic intermediate. A classic and effective method involves the use of hydriodic acid (HI) with red phosphorus (P) as the stoichiometric reducing agent.[6][7] This reaction proceeds through an initial nucleophilic substitution to form a benzylic iodide, which is subsequently reduced.[8]

Data Presentation: Reduction of Benzylic Alcohols

| Substrate (Alcohol) | Reagents | Conditions | Product | Yield (%) | Reference |

| 1-Phenylethanol | 57% aq. HI (3 equiv), P (0.4 equiv) | Toluene (B28343), 100°C, 0.5h | Ethylbenzene | 99 | [7][8] |

| Diphenylmethanol | 57% aq. HI (3 equiv), P (0.4 equiv) | Toluene, 100°C, 0.5h | Diphenylmethane | 99 | [7][8] |

| Benzyl alcohol | 57% aq. HI (3 equiv), P (0.4 equiv) | Toluene, 100°C, 2h | Toluene | 85 | [7][8] |

| Triphenylmethanol | 57% aq. HI (3 equiv), P (0.4 equiv) | Toluene, 100°C, 0.25h | Triphenylmethane | 99 | [7][8] |

Experimental Protocol: Biphasic Reduction with HI/P

This protocol is adapted from Probst et al., 2012.[6][7]

-

Reaction Setup: In a sealed tube, the benzylic alcohol (1.0 mmol) is dissolved in toluene (2.0 mL).

-

Reagent Addition: Red phosphorus (0.4 mmol) and 57% aqueous hydriodic acid (3.0 mmol) are added to the mixture.

-

Heating: The biphasic mixture is heated to 100°C with vigorous stirring for the time specified (0.5-2 hours).

-

Monitoring: Reaction completion is monitored by Gas Chromatography (GC) or TLC.

-

Work-up: After cooling to room temperature, the mixture is diluted with toluene and washed sequentially with aqueous Na₂S₂O₃ solution, water, and brine.

-

Purification: The organic layer is dried over Na₂SO₄, filtered, and the solvent is evaporated. The crude product is purified by column chromatography if necessary.

Visualization: Mechanism of Reduction by Hydriodic Acid

Nucleophilic Substitution Reactions

The hydroxyl group of a benzylic alcohol is a poor leaving group, but it can be protonated under acidic conditions to form a good leaving group (H₂O). The resulting benzylic carbocation is highly stabilized by resonance with the aromatic ring, making the Sₙ1 pathway highly favorable for secondary and tertiary benzylic alcohols.[2] Primary benzylic halides, derived from the alcohol, typically react via an Sₙ2 mechanism.[9]

Data Presentation: Nucleophilic Substitution

| Substrate | Nucleophile | Catalyst/Conditions | Mechanism | Product | Yield (%) | Reference |

| Diphenyl carbinol | Propargyl alcohol | I₂ (5 mol%) | Sₙ1-like | Diphenylmethyl propargyl ether | 92 | [10] |

| Benzyl alcohol | Aniline | Ir-Sn complex | Sₙ1-like | N-Benzylaniline | Complex Mixture | [11] |

| Benzyl alcohol | Benzene sulfonamide | Ir-Sn complex | Sₙ1-like | N-Benzylbenzenesulfonamide | 84 | [11] |

| Benzyl bromide | NaOH (aq) | - | Sₙ2 | Benzyl alcohol | - | [9] |

| 1-Bromo-1-phenylethane | H₂O / Ethanol | Solvolysis | Sₙ1 | 1-Phenylethanol / 1-Ethoxy-1-phenylethane | - | [12] |

Visualization: Sₙ1 vs. Sₙ2 Pathways

Elimination Reactions

Benzylic alcohols readily undergo acid-catalyzed dehydration to form conjugated alkenes. This reaction typically proceeds via an E1 mechanism, mirroring the Sₙ1 pathway, where the formation of the resonance-stabilized benzylic carbocation is the rate-determining step.[2][13] The stability of the resulting conjugated system, where the new double bond extends the aromatic π-system, provides a strong thermodynamic driving force for the elimination.

Experimental Protocol: Acid-Catalyzed Dehydration of 1-Phenylethanol

-

Reaction Setup: 1-Phenylethanol (5.0 g) is placed in a round-bottom flask.

-

Catalyst Addition: Concentrated sulfuric acid (H₂SO₄, 2.0 mL) is added dropwise with cooling and swirling.

-

Heating: The mixture is heated gently (e.g., using a water bath at 60-80°C) for approximately 30 minutes.

-

Distillation: The product, styrene, is distilled from the reaction mixture.

-

Work-up: The distillate is washed with dilute NaOH solution to remove any acidic impurities, followed by a wash with water.

-

Purification: The organic layer is dried with anhydrous CaCl₂ or MgSO₄ and can be further purified by fractional distillation if necessary.

Visualization: E1 Dehydration of a Benzylic Alcohol

References

- 1. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 4. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium [beilstein-journals.org]

- 9. Khan Academy [khanacademy.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-(2-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on 2-(2-Bromophenyl)ethanol. It delves into the theoretical principles governing these reactions, detailed experimental protocols, and the expected regiochemical outcomes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the functionalization of this versatile building block.

Introduction to Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry used to introduce a wide variety of functional groups onto an aromatic ring. The benzene (B151609) ring in this compound is moderately deactivated towards electrophilic attack due to the presence of two substituents: a bromine atom and a 2-hydroxyethyl group.

The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho, para-director because of the resonance effect of its lone pairs. The 2-hydroxyethyl group (-CH₂CH₂OH) is generally considered to be a weakly activating, ortho, para-directing group due to hyperconjugation and a weak inductive electron-donating effect. The interplay of these two substituents dictates the regioselectivity of electrophilic aromatic substitution on the this compound scaffold.

This guide will explore three key EAS reactions: nitration, bromination, and Friedel-Crafts acylation, providing insights into the expected product distributions and detailed experimental methodologies.

Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of the bromo and 2-hydroxyethyl substituents.

-

Bromo Group: As a halogen, bromine is deactivating but directs incoming electrophiles to the ortho and para positions relative to itself.

-

2-Hydroxyethyl Group: This alkyl group with a terminal alcohol is a weak activator and also an ortho, para-director.

Considering the starting material, this compound, the positions on the aromatic ring are numbered as follows:

The bromine is at position 1. The 2-hydroxyethyl group is at position 2. Therefore, the available positions for substitution are 3, 4, 5, and 6.

-

The bromo group directs ortho (to position 6) and para (to position 4).

-

The 2-hydroxyethyl group directs ortho (to position 3) and para (to position 5).

The combination of these directing effects suggests that a mixture of isomers is likely to be formed. The precise ratio will depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the existing substituents will also play a significant role in determining the final product distribution.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into other functionalities, such as amines.

Reaction Pathway:

The nitration of this compound is expected to proceed via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The aromatic ring then attacks the nitronium ion.

Logical Relationship of Directing Effects in Nitration:

Caption: Directing effects in the nitration of this compound.

Experimental Protocol (General Procedure):

A general procedure for the nitration of a substituted benzene, which can be adapted for this compound, is as follows:

-

To a stirred solution of this compound in a suitable solvent (e.g., glacial acetic acid or dichloromethane), cooled in an ice bath, a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction temperature is maintained between 0 and 10 °C during the addition.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated product is collected by filtration.

-

The crude product is washed with cold water until the washings are neutral and then dried.

-